molecular formula C21H22F3N3O3 B2421489 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1235005-75-0

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2421489
CAS No.: 1235005-75-0
M. Wt: 421.42
InChI Key: VISQPLVSZNUFKJ-UHFFFAOYSA-N
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Description

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the phenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fexofenadine: A similar compound with antihistamine properties.

    Terfenadine: Another antihistamine with a similar structure.

    Diphenhydramine: A common antihistamine with a different structure but similar pharmacological effects.

Uniqueness

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its binding affinity and metabolic stability compared to similar compounds.

Properties

IUPAC Name

1-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c22-21(23,24)15-3-7-17(8-4-15)26-20(30)25-16-5-1-14(2-6-16)13-19(29)27-11-9-18(28)10-12-27/h1-8,18,28H,9-13H2,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISQPLVSZNUFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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